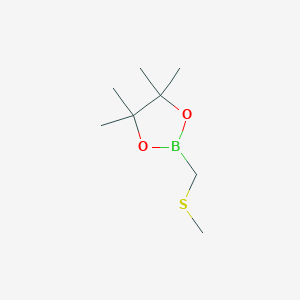
4,4,5,5-Tetramethyl-2-((methylthio)methyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[(methylsulfanyl)methyl]-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a methylsulfanyl group. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(methylsulfanyl)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a suitable sulfanyl-containing precursor. One common method includes the use of a palladium-catalyzed coupling reaction, where pinacolborane reacts with a methylsulfanyl-containing aryl halide under mild conditions to form the desired boronic ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(methylsulfanyl)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Boronic acids and boronate esters.
Reduction: Borohydrides.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(methylsulfanyl)methyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is used in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-[(methylsulfanyl)methyl]-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these bonds through coordination with nucleophiles. This property makes it a valuable reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the methylsulfanyl group.
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: A similar compound with a phenylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-[(methylsulfanyl)methyl]-1,3,2-dioxaborolane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where the methylsulfanyl group can participate in further chemical transformations .
Properties
Molecular Formula |
C8H17BO2S |
|---|---|
Molecular Weight |
188.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(methylsulfanylmethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H17BO2S/c1-7(2)8(3,4)11-9(10-7)6-12-5/h6H2,1-5H3 |
InChI Key |
ABOSZCAJZRLPIH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide](/img/structure/B13458596.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)
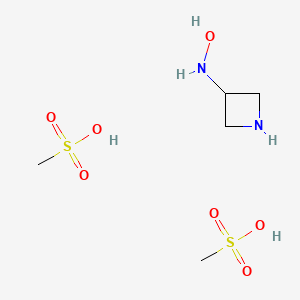
![Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13458609.png)
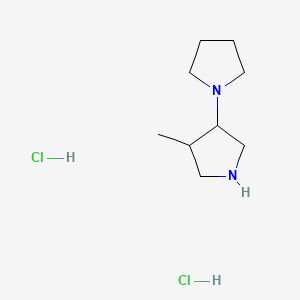
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)
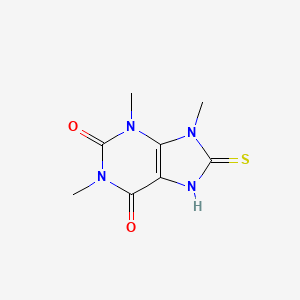
![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
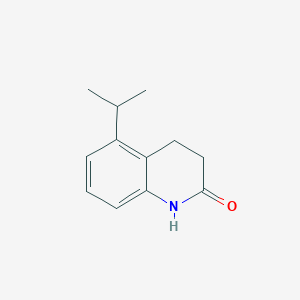
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
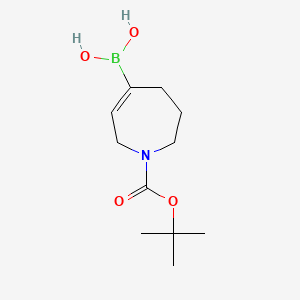
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
